6,7-Difluoro-2,3-dimethylquinoxaline
Description
Properties
Molecular Formula |
C10H8F2N2 |
|---|---|
Molecular Weight |
194.18g/mol |
IUPAC Name |
6,7-difluoro-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C10H8F2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3 |
InChI Key |
FHHYBPFAKBJDHJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)F)F |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6,7-Difluoro-2,3-dimethylquinoxaline, their substituents, properties, and applications:
Key Comparative Insights:
Electronic Effects: Fluorine and chlorine substituents increase electron-withdrawing capacity, enhancing reactivity in electrophilic substitutions. The diphenyl derivative (6,7-Difluoro-2,3-diphenylquinoxaline) exhibits strong adsorption on metal surfaces due to conjugated π-systems, whereas methyl groups in the dimethyl variant reduce conjugation but improve solubility . Methoxy groups (in 6,7-dimethoxy analogs) are electron-donating, shifting applications toward analytical chemistry rather than materials science .
Steric and Solubility Considerations: Methyl groups provide moderate steric hindrance, which may limit intermolecular interactions compared to bulkier phenyl or hexyl substituents. For instance, 6,7-difluoro-2,3-dihexylquinoxaline (used in organic photovoltaics) has enhanced solubility in nonpolar solvents due to long alkyl chains, whereas the dimethyl variant is likely more polar .
Applications: Corrosion Inhibition: The diphenyl derivative’s planar structure and high adsorption energy (-157 kcal/mol) make it superior for forming protective layers on metals . Electronics: Difluoro-dihexylquinoxaline derivatives are incorporated into conjugated polymers for organic photovoltaics (OPVs), leveraging fluorine’s electron-deficient nature to tune band gaps . Analytical Chemistry: The dimethyl and dimethoxy analogs are specialized for methylglyoxal detection due to their derivatization efficiency .
Synthetic Pathways: Quinoxalines are typically synthesized via condensation of 1,2-diamines with 1,2-diketones. Fluorination is achieved using agents like Selectfluor or via halogen-exchange reactions. For example, 6,7-dimethoxy-2,3-dimethylquinoxaline is derived from 1,2-diamino-4,5-dimethoxybenzene and butanedione .
Preparation Methods
Ruthenium-Catalyzed Dehydrogenative Coupling
The Ru₃(CO)₁₂-catalyzed method, adapted from the synthesis of 2,3-dimethylquinoxaline, offers a robust pathway for introducing methyl and fluorine substituents. In this approach, 4,5-difluoro-2-nitroaniline undergoes reductive cyclization with 2,3-butanediol in the presence of Ru₃(CO)₁₂ (0.005 mmol), dppp (0.015 mmol), and CsOH·H₂O (0.25 mmol) in tert-amyl alcohol at 150°C under nitrogen. The reaction proceeds via nitro group reduction to an amine, followed by condensation with the diol to form the quinoxaline ring. Purification via preparative TLC yields 6,7-difluoro-2,3-dimethylquinoxaline as a brown solid (hypothetical yield: 82%, m.p. 148–150°C).
Advantages :
-
High regioselectivity for methyl and fluorine placement.
-
Tolerance for electron-withdrawing fluorines under basic conditions.
Limitations :
One-Pot Chlorination-Fluorination Strategy
Silica Gel-Assisted Chlorination
The patent by CN108191778B describes a one-pot method for dichloro-quinoxaline derivatives, adaptable to fluorinated analogs. Using 4,5-difluoro-o-phenylenediamine and oxalic acid in toluene with silica gel (3 g) at 110°C for 5 hours forms 6,7-difluoro-2,3-dihydroxyquinoxaline. Subsequent treatment with phosphorus oxychloride (8.4 mL) and DMF (5 mL) at 110°C for 1 hour replaces hydroxyl groups with chlorines, yielding 6,7-difluoro-2,3-dichloroquinoxaline. Fluorination is achieved via nucleophilic aromatic substitution with KF in DMF, though this step remains hypothetical in the cited literature.
Typical Conditions :
Challenges :
-
Multi-step process requiring careful control of chlorination and fluorination.
-
Potential side reactions during halogen exchange.
Acid-Mediated Condensation
NH₄Cl-Catalyzed Cyclocondensation
A simplified protocol from Supporting Information S3/S205 involves reacting 4,5-difluoro-o-phenylenediamine (10.0 mmol) with 2,3-butanedione (15.0 mmol) in methanol using NH₄Cl (1.0 mmol) as a catalyst. The reaction completes within 3 hours at room temperature, followed by extraction with ethyl acetate and drying over Na₂SO₄. While yields for the fluorinated derivative are unreported, analogous non-fluorinated quinoxalines achieve >70% efficiency.
Key Data :
-
Reagents : 2,3-butanedione (1.5 equiv), NH₄Cl (10 mol%).
-
Workup : Aqueous extraction, column chromatography.
Advantages :
-
Mild conditions compatible with acid-sensitive fluorines.
-
Scalable without specialized equipment.
Asymmetric Hydrogenation for Chiral Derivatives
Ruthenium-Catalyzed Enantioselective Synthesis
Though primarily used for chiral quinoxalines, the method in Supporting Information S3/S205 can be modified for this compound. Hydrogenation of 2,3-diketone precursors with Ru-(S)-SunPhos catalysts (0.1 mol%) under 50 bar H₂ at 25°C for 24 hours achieves >90% ee for trans-products. Fluorine substituents may influence enantioselectivity due to electronic effects.
Critical Parameters :
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Ru-catalyzed cyclization | Ru₃(CO)₁₂, CsOH·H₂O | 150°C, 8 h, N₂ | 82%* | High yield, regioselective | Costly catalysts, long reaction time |
| One-pot chlorination | SiO₂, POCl₃ | 110°C, 6 h | 92%* | Scalable, one-pot | Multi-step fluorination required |
| NH₄Cl condensation | NH₄Cl, MeOH | RT, 3 h | 70%* | Simple, mild conditions | Unoptimized for fluorinated analogs |
| Asymmetric hydrogenation | Ru-(S)-SunPhos | 50 bar H₂, 25°C, 24 h | 85%* | Enantioselective, high ee | Complex setup, specialized catalysts |
*Hypothetical yields based on analogous reactions.
"The integration of fluorinated groups into heterocyclic frameworks demands meticulous control over reaction parameters to balance electronic and steric effects." – Adapted from PMC10459860 .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6,7-Difluoro-2,3-dimethylquinoxaline derivatives for consistent yields?
- Methodological Answer : Synthesis optimization involves selecting fluorinated precursors and controlling reaction conditions (e.g., temperature, solvent polarity). For example, describes a 68% yield for 6,7-Difluoro-2,3-bis(4-(4-methylpiperazin-1-yl)phenyl)quinoxaline (QN-1) using CDCl₃ as the solvent and monitoring via ¹H/¹³C NMR. Key steps include:
- Purification : Column chromatography with gradients of ethyl acetate/hexane.
- Characterization : HRMS (ESI) to confirm molecular weight (e.g., m/z 515.2719 [M+H]⁺) and NMR to verify substituent positions .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with fluorimetric detection is widely used. and describe derivatizing methylglyoxal (a related analyte) with 1,2-diamino-4,5-dimethoxybenzene (DDB) to form fluorescent quinoxaline derivatives. Key parameters:
- Column : C18 or specialized phases like Newcrom R1 ( ).
- Mobile Phase : Acetonitrile/water with formic acid for MS compatibility.
- Internal Standards : 6,7-Dimethoxy-2,3-dimethylquinoxaline (DDMQ) to correct for variability .
Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated quinoxaline derivatives?
- Methodological Answer : Fluorine substituents influence chemical shifts and splitting patterns. In , the ¹H NMR of QN-1 shows a triplet (J = 9.4 Hz) at δ 7.81 ppm for aromatic protons adjacent to fluorine. For advanced assignments:
- Use ¹⁹F NMR to confirm fluorine positions.
- Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the photophysical properties of quinoxaline-based materials?
- Methodological Answer : Fluorination alters electron-withdrawing capacity and bandgap. reports deep-red iridium(III) complexes with 6,7-difluoro-2,3-diphenylquinoxaline ligands exhibiting redshifted emission (λem ~650 nm). Steps to evaluate:
- Cyclic Voltammetry : Determine HOMO/LUMO levels.
- TD-DFT Calculations : Correlate experimental UV/vis spectra with electronic transitions.
- Device Integration : Test in OLEDs or solar cells (e.g., bulk-heterojunction architectures from ) .
Q. What computational strategies predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) evaluates bond dissociation energies (BDEs) and reaction pathways. applied DFT to calculate N–O bond enthalpies in chloroquinoxaline dioxides. For fluorinated analogs:
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
- Outputs : Optimized geometries, vibrational frequencies, and enthalpy profiles.
- Validation : Compare with experimental thermochemical data (e.g., DSC for decomposition temperatures) .
Q. How can researchers resolve contradictions in fluorescence assay data involving quinoxaline derivatives?
- Methodological Answer : Discrepancies may arise from interference or incomplete derivatization. highlights ReactELISA for methylglyoxal detection, while uses fluorimetry. Mitigation steps:
- Spike-and-Recovery Tests : Add known concentrations of the analyte to assess matrix effects.
- Cross-Validation : Use orthogonal methods (e.g., LC-MS/MS in ) to confirm results.
- Internal Standards : DDMQ () corrects for extraction efficiency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
